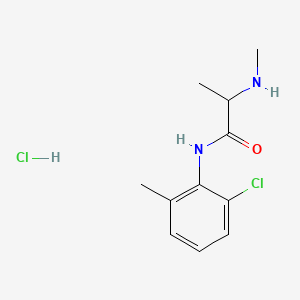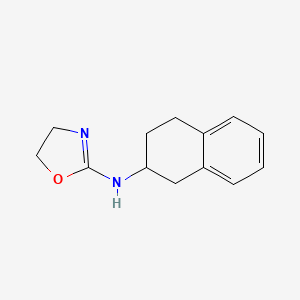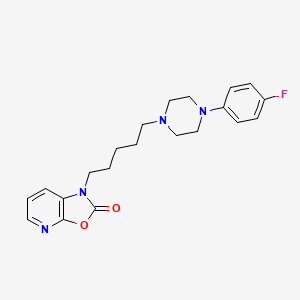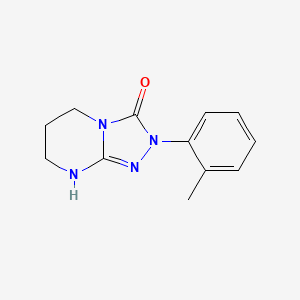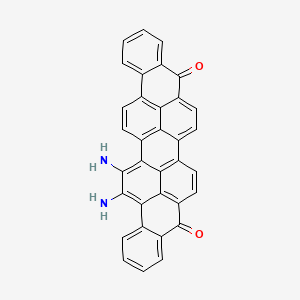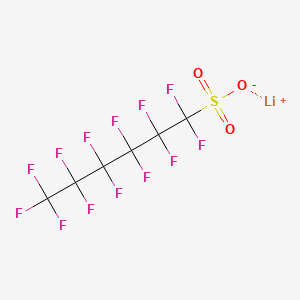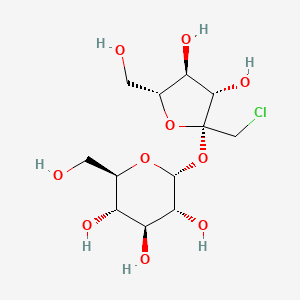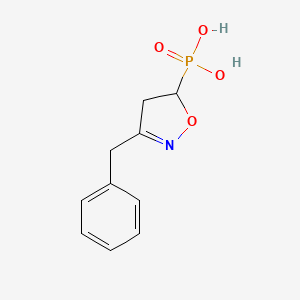
3-Benzyl-2-isoxazolin-5-ylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-isoxazolin-5-ylphosphonic acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-isoxazolin-5-ylphosphonic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. The phosphonic acid group can be introduced through various methods, including the use of dialkyl or diaryl phosphonates, dichlorophosphine, or by oxidation of phosphinic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-isoxazolin-5-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can occur at the benzyl or isoxazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
3-Benzyl-2-isoxazolin-5-ylphosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl-2-isoxazolin-5-ylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-isoxazolin-5-ylphosphonic acid: shares similarities with other isoxazole derivatives, such as isoxazole-3-carboxylic acid and isoxazole-5-carboxylic acid.
Benzoxazole derivatives: These compounds also contain a five-membered ring with heteroatoms and exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its phosphonic acid group, which imparts distinct chemical and biological properties compared to other isoxazole derivatives. This functional group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions .
Properties
CAS No. |
125674-65-9 |
|---|---|
Molecular Formula |
C10H12NO4P |
Molecular Weight |
241.18 g/mol |
IUPAC Name |
(3-benzyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid |
InChI |
InChI=1S/C10H12NO4P/c12-16(13,14)10-7-9(11-15-10)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H2,12,13,14) |
InChI Key |
BWBGRMFFPIKFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1CC2=CC=CC=C2)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


